Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate
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Overview
Description
Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is a complex organic compound that features a furan ring, a pyrrolidine ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of furfural with a suitable pyrrolidine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while reduction can produce hydroxylated derivatives.
Scientific Research Applications
Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan and pyrrolidine derivatives, such as:
- 2-Furylcarboxylic acid
- 4-Hydroxy-2-pyrrolidinecarboxylic acid
- Methyl 2-furylcarboxylate
Uniqueness
Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate is unique due to its specific combination of functional groups and rings, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its relevance in multiple fields make it a valuable compound for research and industrial use.
Biological Activity
Methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate, also known by its CAS number 251310-49-3, is a complex organic compound that has garnered attention in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring and a furan carbonyl group, contributing to its diverse reactivity and biological interactions. Its molecular formula is C11H13NO5, with a molecular weight of approximately 225.23 g/mol. The structural uniqueness allows it to participate in various biochemical pathways, making it an interesting subject for pharmacological studies.
This compound exhibits biological activity through several mechanisms:
- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction can influence metabolic pathways and cellular signaling.
- Receptor Binding : It may bind to various receptors, affecting physiological responses such as inflammation or cell proliferation.
- Oxidative Stress Modulation : Preliminary studies suggest that it may play a role in reducing oxidative stress within cells, which is critical for protecting against various diseases.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, in vitro tests demonstrated significant inhibition of bacterial growth against strains such as Escherichia coli and Staphylococcus aureus. The compound's ability to disrupt bacterial cell wall synthesis is believed to be a contributing factor to its efficacy.
Cytotoxicity Studies
In cytotoxicity assays using human cell lines, the compound exhibited selective toxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing potential anticancer therapies. The half-maximal inhibitory concentration (IC50) values were determined to be in the low micromolar range, indicating potent activity.
Case Study: SARS-CoV-2 Inhibition
A notable study explored the potential of this compound as an inhibitor of SARS-CoV-2 main protease (Mpro). The compound was evaluated alongside other derivatives, revealing promising IC50 values that suggest it could serve as a scaffold for developing antiviral agents against COVID-19.
Compound | IC50 (μM) | Target |
---|---|---|
This compound | 10.76 | SARS-CoV-2 Mpro |
F8-B22 | 1.55 | SARS-CoV-2 Mpro |
F8-S43 | 10.76 | SARS-CoV-2 Mpro |
Synthetic Routes and Industrial Applications
The synthesis of this compound typically involves multi-step organic reactions starting from furfural and pyrrolidine derivatives. Advanced synthetic methods include the use of continuous flow reactors to enhance yield and purity. Its industrial applications extend beyond pharmaceuticals into specialty chemicals, where it serves as an intermediate in the synthesis of more complex organic molecules.
Properties
IUPAC Name |
methyl 1-(furan-2-carbonyl)-4-hydroxypyrrolidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5/c1-16-11(15)8-5-7(13)6-12(8)10(14)9-3-2-4-17-9/h2-4,7-8,13H,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYWVRYDCMRUCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1C(=O)C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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